molecular formula C18H16N6O2 B12159428 N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B12159428
M. Wt: 348.4 g/mol
InChI Key: VZKYJPWWGPOEPR-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a phenoxy-acetamide backbone substituted with a 2-methyltetrazole moiety at the para-position of the phenyl ring and an indol-6-yl group as the terminal amide substituent.

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C18H16N6O2/c1-24-22-18(21-23-24)13-3-6-15(7-4-13)26-11-17(25)20-14-5-2-12-8-9-19-16(12)10-14/h2-10,19H,11H2,1H3,(H,20,25)

InChI Key

VZKYJPWWGPOEPR-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The final step involves coupling the indole and tetrazole derivatives with a phenoxyacetamide moiety using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions to form various oxidized products.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Anticancer Activity: Potential anticancer properties due to its ability to interfere with cell proliferation.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Binding to cell surface receptors, leading to modulation of signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide derivatives reported in the literature. Below is a comparative analysis based on substituents, biological activities, and synthetic strategies.

Table 1: Structural and Functional Comparison of N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide with Analogous Compounds

Compound Name Key Substituents Biological Activity Reference
This compound Indol-6-yl, 2-methyltetrazole Not explicitly reported; inferred from analogs
2-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-phenoxy]-N-(3-methoxy-phenyl)-acetamide (V2) Thiazolidinedione, methoxyphenyl Hypoglycemic, hypolipidemic
N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae) Benzimidazole-sulfonyl, pyridylmethyl-sulfinyl Proton pump inhibition (inferred)
N-(4-Bromo-2-fluoro-phenyl)-2-[4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-phenoxy]-acetamide (V4) Bromo-fluorophenyl, thiazolidinedione Antidiabetic, lipid-lowering
N-(1-Benzyl-4-piperidinyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide Benzyl-piperidinyl, 2-methyltetrazole Not explicitly reported; structural analog
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazolyl, bromophenyl-thiazole Antiproliferative (inferred from docking studies)

Key Observations

Structural Variations and Activity: The indol-6-yl group in the target compound distinguishes it from analogs like V2 (methoxyphenyl) and V4 (bromo-fluorophenyl). Indole derivatives are known for modulating receptor binding due to their planar aromatic structure, which may enhance interactions with hydrophobic pockets in enzymes or receptors . The 2-methyltetrazole substituent is a bioisostere for carboxylic acids, improving metabolic stability and bioavailability compared to compounds with carboxyl groups . This feature is shared with N-(1-benzyl-4-piperidinyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide, a structural analog in .

Pharmacological Profiles: Compounds with thiazolidinedione moieties (e.g., V2, V4) exhibit hypoglycemic and hypolipidemic effects, likely via PPAR-γ agonism . In contrast, the target compound’s tetrazole group may target adenosine receptors or inflammatory pathways, as seen in related tetrazole-containing molecules (e.g., BAY 60-6583 in ). Benzimidazole-sulfonyl derivatives (e.g., 3ae) show proton pump inhibition, suggesting the target compound’s sulfonamide-free structure may prioritize different mechanisms, such as kinase or protease modulation .

Synthetic Complexity: The target compound’s synthesis likely involves coupling a phenoxy-acetamide intermediate with 6-aminoindole, similar to methods used for N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides in . In contrast, 9c () requires multi-step click chemistry for triazole-thiazole integration, highlighting the target compound’s relatively simpler synthetic route .

Biological Activity

N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide, also known as a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C19H18N6O2
Molecular Weight 362.4 g/mol
CAS Number 1574516-38-3

This compound exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the indole moiety is associated with anticancer properties, while the tetrazole group contributes to enhanced solubility and bioactivity.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer activity against various cancer cell lines. For instance, studies have shown:

  • IC50 Values : The compound exhibited low IC50 values (e.g., IC50 = 0.98 μg/mL against MRSA), indicating potent antiproliferative effects on cancer cells .
  • Cell Line Specificity : It preferentially suppresses the growth of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblast cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:

  • Bacterial Inhibition : It displays antibacterial activity against several strains of gram-positive bacteria, with effective concentrations noted in various assays .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored in several studies. The indole structure is known for modulating inflammatory pathways, which may contribute to the overall therapeutic profile of the compound.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Researchers synthesized various analogs and tested their cytotoxicity against multiple cancer cell lines. The results indicated that specific substitutions on the indole ring significantly enhanced anticancer activity .
  • Antimicrobial Evaluation :
    • A comprehensive study assessed the compound's effectiveness against bacterial strains, revealing promising results that warrant further investigation into its mechanism of action and potential clinical applications .
  • Molecular Docking Studies :
    • Molecular docking simulations were conducted to predict the binding affinity of the compound to target proteins involved in tumor progression and inflammation. These studies provided insights into how structural modifications could enhance efficacy .

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